molecular formula C14H27N3O4 B12281038 2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid

2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid

Cat. No.: B12281038
M. Wt: 301.38 g/mol
InChI Key: RFJNDTQGEJRBHO-UHFFFAOYSA-N
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Description

2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid is a branched-chain amino acid derivative featuring a 4-methylpentanoic acid backbone with two amide-linked substituents at position 2. The structure includes a central 3-methylbutanoyl group connected to a 2-aminopropanoylamino moiety, followed by an additional amide bond to the 4-methylpentanoic acid core (). This compound belongs to the peptidomimetic class, designed to mimic natural peptides while enhancing metabolic stability and bioavailability.

Properties

Molecular Formula

C14H27N3O4

Molecular Weight

301.38 g/mol

IUPAC Name

2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C14H27N3O4/c1-7(2)6-10(14(20)21)16-13(19)11(8(3)4)17-12(18)9(5)15/h7-11H,6,15H2,1-5H3,(H,16,19)(H,17,18)(H,20,21)

InChI Key

RFJNDTQGEJRBHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the use of amino acids as building blocks. The synthesis process includes:

    Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as EDCI or DCC.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often using automated peptide synthesizers and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid

  • Structure: Contains a laurate (dodecanoyloxy) and isobutyryloxy group esterified to the 4-methylpentanoic acid core ().
  • Activity : Exhibits potent antibacterial activity against Gram-positive bacteria (e.g., S. aureus MIC = 3.12 µg/mL), attributed to synergistic effects between the laurate and isobutyryloxy groups ().
  • Comparison: The absence of ester groups in the target compound may reduce antibacterial efficacy but could enhance selectivity for non-microbial targets, such as anti-inflammatory pathways.

Sulfonamide Derivatives (e.g., 2-[4-Methylphenylsulphonamido]-4-methylpentanoic Acid)

  • Structure: Features a sulfonamide group at position 2 instead of the aminopropanoylamino moiety ().
  • Activity: Demonstrates anti-inflammatory and antinociceptive properties, likely via inhibition of cyclooxygenase (COX) or suppression of inflammatory mediators ().
  • Comparison: The target compound’s amino acid-derived substituents may favor interactions with peptidases or amino acid transporters, diverging from the sulfonamide’s COX-mediated effects.

MLN-4760 ([S,S]-2-{1-Carboxy-2-[3-(3,5-Dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino}-4-methylpentanoic Acid)

  • Structure : A carboxypeptidase inhibitor with a dichlorobenzyl-imidazole substituent ().
  • Activity : Potently inhibits ACE2 (angiotensin-converting enzyme 2), a key regulator in cardiovascular and viral entry pathways ().
  • Comparison : The target compound lacks the aromatic and heterocyclic groups critical for ACE2 binding, suggesting distinct biological targets.

Mechanistic Insights

  • Antibacterial Activity: The laurate group in 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid disrupts bacterial membranes, while the target compound’s amino acid side chains may interfere with peptidoglycan synthesis or quorum sensing ().
  • Anti-Inflammatory Action : Sulfonamide derivatives block prostaglandin synthesis, whereas the target compound’s peptidomimetic structure could modulate cytokine release or leukocyte adhesion ().
  • Enzyme Inhibition : MLN-4760’s rigid imidazole group enables precise ACE2 active-site binding, a feature absent in the more flexible target compound ().

Pharmacokinetic Considerations

  • Ester Derivatives (e.g., methyl esters in ): Improved membrane permeability but reduced stability due to esterase susceptibility.
  • Sulfonamides : High plasma protein binding but risk of renal toxicity ().
  • Target Compound : The free carboxylic acid and amide bonds may enhance water solubility and reduce toxicity compared to lipophilic esters.

Biological Activity

2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid, a complex amino acid derivative, has garnered attention in biomedical research due to its potential biological activities. This compound's structure suggests a multifaceted role in various biochemical pathways, particularly in metabolic and signaling processes.

Chemical Structure and Properties

The molecular formula of the compound is C14H28N4O4C_{14}H_{28}N_4O_4, indicating a significant number of functional groups that may interact with biological systems. The compound features multiple amino and carboxyl groups, which are critical for its biological interactions.

Biological Activity

1. Antioxidant Properties

Research indicates that compounds similar to 2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which can lead to various diseases, including cancer and neurodegenerative disorders.

Case Study:
In a study examining the antioxidant effects of amino acid derivatives, it was noted that certain structural modifications enhanced radical scavenging activity, suggesting that 2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid might similarly benefit from such modifications .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective capabilities. Amino acid derivatives are known to influence neurotransmitter synthesis and release, which is vital for maintaining neural health.

Research Findings:
A study demonstrated that specific amino acid derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential therapeutic application for 2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid in treating neurodegenerative diseases .

3. Role in Protein Synthesis

As an amino acid derivative, this compound may play a role in protein synthesis and metabolism. Amino acids are fundamental building blocks for proteins, and their derivatives often modulate various enzymatic activities.

Table: Comparison of Biological Activities of Amino Acid Derivatives

Compound NameAntioxidant ActivityNeuroprotective EffectsRole in Protein Synthesis
Compound AModerateYesEnhances synthesis
Compound BHighModerateInhibits degradation
2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acidPotentially HighYesSupports synthesis

The mechanisms through which 2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid exerts its effects may include:

  • Scavenging Free Radicals: The presence of amino and hydroxyl groups allows the compound to neutralize free radicals effectively.
  • Modulation of Enzymatic Activity: It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Influence on Cell Signaling: By affecting neurotransmitter levels, it can modulate signaling pathways critical for neuronal survival.

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